
7-Bromo-4-chloro-8-fluoroquinoline
Overview
Description
7-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 .
Synthesis Analysis
The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrClFN/c10-6-2-1-5-7 (11)3-4-13-9 (5)8 (6)12/h1-4H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Metalation and Functionalization : 2-Bromo-3-fluoroquinolines, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, can be transformed into carboxylic acids through halogen/metal permutation and subsequent deprotonation and carboxylation. These compounds have shown excellent yields in this transformation, indicating potential in chemical synthesis and drug development (Ondi, Volle, & Schlosser, 2005).
Vibrational Spectroscopy : In a study involving a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopy was used for detailed analysis. This kind of spectroscopic analysis is crucial for understanding the structural and electronic properties of such compounds, which is vital for designing new materials or drugs (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Resonance Raman Characterization : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline derivatives in various solvents provided insights into the ground-state species of these compounds in aqueous solutions. This kind of study is essential for understanding the photophysical properties of quinolines, which can be useful in developing photo-responsive materials (An et al., 2009).
Synthesis of Antibiotics : Halogenated quinoline building blocks, including those similar to this compound, have been synthesized and utilized in antimicrobial drug discovery. These compounds offer a promising avenue for developing new antibiotics (Flagstad et al., 2014).
Photoremovable Protecting Group for Biological Use : A study on 8-Bromo-7-hydroxyquinoline, closely related to this compound, revealed its efficacy as a photoremovable protecting group for biomolecules. This application is significant in studying cell physiology and developing controlled drug delivery systems (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-chloro-8-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with DNA synthesis
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets
Pharmacokinetics
The compound’s molecular weight is 260.49 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, this compound could potentially have a wide range of effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets. The compound this compound is a solid at ambient temperature , suggesting it may be stable under a range of conditions.
Properties
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCALJIQMKMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


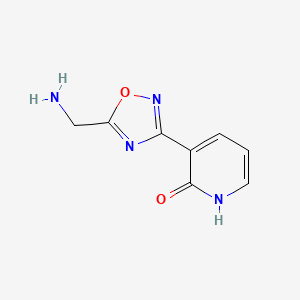
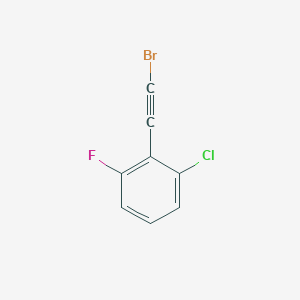
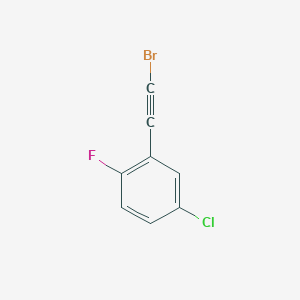
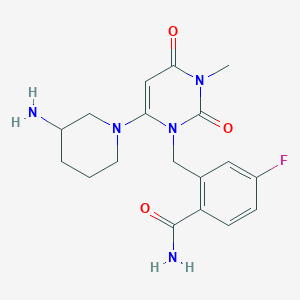
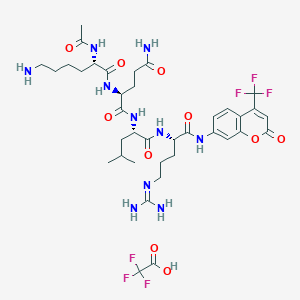

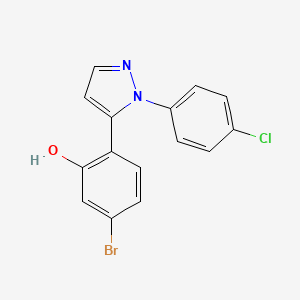

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
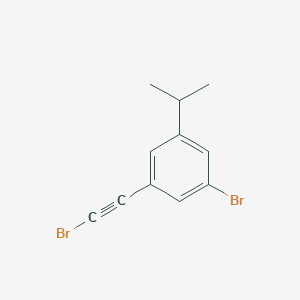
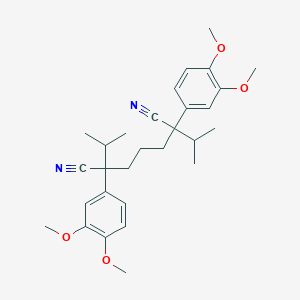
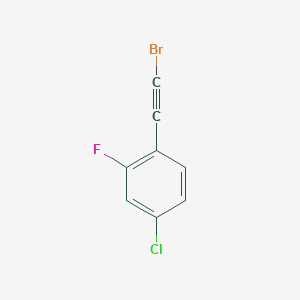
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
